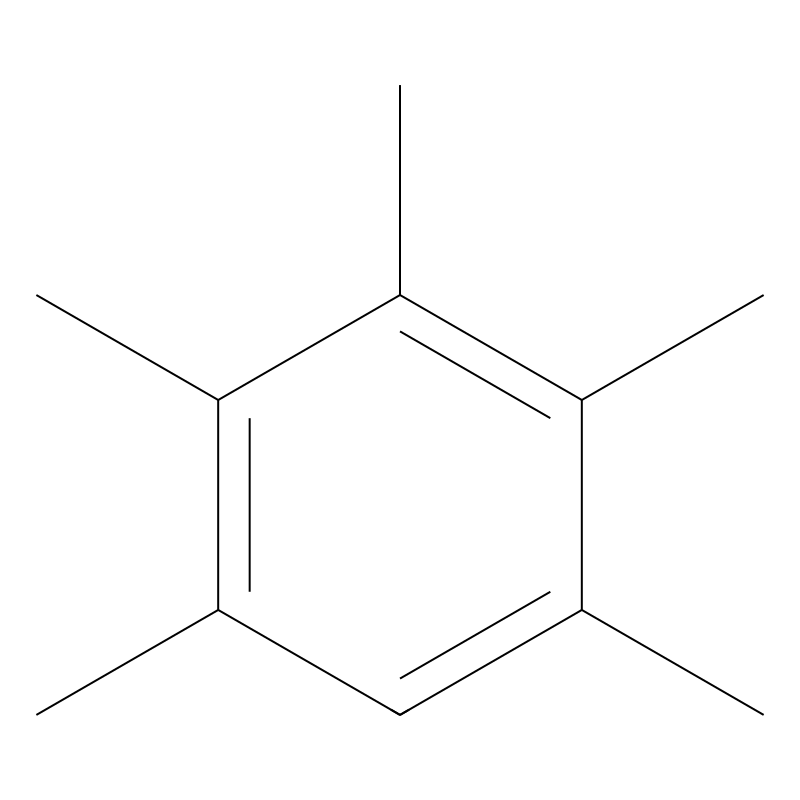Pentamethylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Precursor for Organic Synthesis
One primary application of pentamethylbenzene is as a starting material for the synthesis of other organic compounds.
- Nitrated Derivatives: Researchers have used pentamethylbenzene to prepare a mixture of nitropentamethylbenzene and 2,3,4,5-tetramethylbenzyl nitrate [1]. These nitrated derivatives can be further manipulated to create other functionalized molecules.
Source
[1] Pentamethylbenzene 98 700-12-9 - Sigma-Aldrich
Historical Use in Fuel Production
Source
[2] Pentamethylbenzene, 99%, Thermo Scientific Chemicals | Fisher Scientific
Pentamethylbenzene is an organic compound with the chemical formula C₁₁H₁₆, characterized as a colorless solid with a sweet odor. It belongs to the class of aromatic hydrocarbons and is known for its unique structure, which consists of a benzene ring with five methyl groups attached at the 1,2,3,4, and 5 positions. This arrangement contributes to its electron-rich nature, making it reactive in various chemical processes, particularly electrophilic substitutions. Pentamethylbenzene is also recognized for its relatively low oxidation potential, with an electrode potential (E₁/₂) of approximately 1.95 V versus the normal hydrogen electrode .
- Flammability: Organic compounds like pentamethylbenzene are generally flammable. Proper handling and storage are crucial to avoid fire hazards.
- Skin and Eye Irritation: Aromatic hydrocarbons can irritate the skin and eyes upon contact. Appropriate personal protective equipment should be worn during handling.
- Inhalation Hazards: Inhalation of concentrated vapors may cause respiratory irritation. It is recommended to work in a well-ventilated area.
- Friedel-Crafts Reactions: It can undergo Friedel-Crafts alkylation and acylation reactions. For instance, when reacted with oxalyl chloride in the presence of aluminum chloride, it yields pentamethylbenzoic acid and hexamethylbenzene as significant products .
- Electrophilic Substitution: Due to its electron-rich nature, pentamethylbenzene readily engages in electrophilic substitution reactions. It acts as a scavenger for carbocations, facilitating various chemical transformations .
- Oxidation Reactions: The compound reacts slowly with singlet oxygen, leading to oxidative degradation products .
Pentamethylbenzene can be synthesized through several methods:
- Friedel-Crafts Methylation: It is often produced as a minor product during the Friedel-Crafts methylation of xylene to durene (1,2,4,5-tetramethylbenzene) .
- Alkylation of Durene: Alkylation of durene or direct alkylation of phenol can also lead to the formation of pentamethylbenzene .
- Deprotection Reactions: In synthetic organic chemistry, pentamethylbenzene has been utilized as a non-Lewis-basic cation scavenger during various deprotection reactions .
Pentamethylbenzene finds applications in several areas:
- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used as a starting material for producing hexamethylbenzene .
- Scavenger in Organic Chemistry: Due to its ability to trap carbocations, it is employed as a cation scavenger in various organic syntheses .
- Research
Interaction studies involving pentamethylbenzene primarily focus on its role as a nucleophile and its ability to engage in electrophilic reactions. The compound's reactivity with different electrophiles has been documented, showcasing its utility in synthetic organic chemistry. Additionally, its interactions with singlet oxygen highlight its potential pathways for oxidative degradation .
Pentamethylbenzene shares structural similarities with several other aromatic hydrocarbons. Here are some notable comparisons:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Durene | C₁₀H₁₄ | Contains four methyl groups; more stable than pentamethylbenzene. |
| Hexamethylbenzene | C₁₂H₁₈ | Has six methyl groups; more sterically hindered and less reactive. |
| 1,2-Dimethylbenzene | C₈H₁₀ | Only two methyl groups; less electron-rich than pentamethylbenzene. |
| 1-Methyl-naphthalene | C₁₁H₈ | Contains a fused ring system; different reactivity patterns due to structure. |
Pentamethylbenzene stands out due to its five methyl substituents on a single benzene ring, which significantly enhances its electron density and influences its reactivity compared to these similar compounds. Its unique structural configuration allows it to act effectively as a cation scavenger and participate in diverse
XLogP3
Boiling Point
LogP
Melting Point
UNII
GHS Hazard Statements
H228 (93.62%): Flammable solid [Danger Flammable solids];
H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant








